Surangin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Surangin B is a natural product found in Mammea suriga with data available.
Scientific Research Applications
Antifungal Properties
Surangin B, a coumarin from Mammea longifolia, has been identified as a potential antifungal agent. It inhibits the mycelial growth and spore germination of several fungal species, displaying strong activity against Rhizoctonia solani and Botrytis cinerea. Its effects were less pronounced on other fungi like Alternaria dauci, Fusarium oxysporum, and Penicillium sp., indicating a potential for selective fungal targeting (Deng & Nicholson, 2005).
Effect on Amino Acid Release from Synaptosomes
This compound impacts the presynaptic release of endogenous amino acids in mouse brain synaptosomes. It stimulates the release of amino acids like glutamic acid, gamma-aminobutyric acid (GABA), serine, alanine, and taurine, with this response being partially calcium-dependent and influenced by sodium ion entry into nerve endings. This finding suggests potential implications for this compound in neurotransmission and synaptic functioning (Deng & Nicholson, 2003).
Inhibition of Electron Transport in Mitochondria
This compound inhibits several complexes in the electron transport chain in bovine heart mitochondria. It shows a potent inhibitory action on complex II, III, and IV, but notably spares complex I. This unique inhibition pattern, especially its non-competitive inhibition of complex II, suggests this compound's potential utility in understanding mitochondrial electron transport and its dysfunctions (Deng & Nicholson, 2005).
Insecticidal Properties
This compound, isolated from Mammea siamensis, has demonstrated high insecticidal effectiveness against the diamondback moth. Its high contact and anti-feedant activities, coupled with no adverse effects on non-target organisms like earthworms and honeybees, highlight its potential as a natural insecticide for pest management (Issakul et al., 2011).
Cytotoxic Effects on Cancer Cells
This compound, along with other coumarins isolated from Mammea siamensis, has been studied for its cytotoxic effects on various cancer cell lines. The study indicated that these coumarins could inhibit cell proliferation in colon, breast, cervical, and lung cancer cell lines, suggesting their potential role in cancer therapeutics (Ngo et al., 2010).
Properties
CAS No. |
28319-38-2 |
---|---|
Molecular Formula |
C29H38O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-8-(2-methylbutanoyl)-2-oxochromen-4-yl]propyl acetate |
InChI |
InChI=1S/C29H38O7/c1-8-18(6)26(32)25-28(34)20(14-13-17(5)12-10-11-16(3)4)27(33)24-21(15-23(31)36-29(24)25)22(9-2)35-19(7)30/h11,13,15,18,22,33-34H,8-10,12,14H2,1-7H3/b17-13+ |
InChI Key |
UTENTZJIWUVVPY-GHRIWEEISA-N |
Isomeric SMILES |
CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)C/C=C(\C)/CCC=C(C)C)O |
SMILES |
CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)CC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)CC=C(C)CCC=C(C)C)O |
Synonyms |
surangin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.